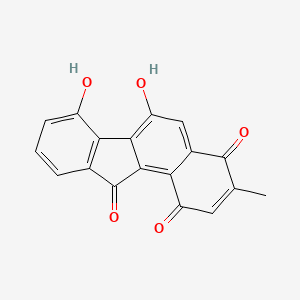![molecular formula C51H48N6O10 B1234021 dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)
dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester is a stilbenoid.
Scientific Research Applications
Molecular Structure and Reactivity
The compound is structurally related to a class of molecules known for their complex reactions and interesting molecular structures. Research has shown that compounds like 3-Aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, which share structural similarities, exhibit unique reactivities, such as reacting with N′-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazides to form new compounds. These reactions have been studied for their molecular and crystalline structures through X-ray analysis, highlighting the intricate architectures and potential for diverse chemical transformations (Racheva, Aliev, & Maslivets, 2008).
Synthesis and Structural Analysis
Further studies in this area focus on synthesizing new derivatives and analyzing their structures. For instance, the reaction of similar compounds with cyclic enehydrazino ketones has been explored, leading to the discovery of new molecular structures. These studies are vital for understanding the chemical behavior and potential applications of these complex molecules (Racheva, Shurov, Aliev, & Maslivets, 2007).
Potential Biological Activities
In the realm of medicinal chemistry, derivatives of similar complex compounds have been synthesized and evaluated for their biological activities. For instance, thieno[3,2-d]pyrimidines and other spiro compounds have been developed and assessed for their antimicrobial activities. These studies are crucial for identifying new therapeutic agents and understanding the biological implications of such molecular frameworks (Hafez, El-Gazzar, & Zaki, 2016).
Photochromic Properties
Additionally, compounds with spiro[indoline-naphthaline]oxazine structures have been synthesized and investigated for their photochromic properties. These studies shed light on the potential use of such compounds in developing materials that change color in response to light, which could have various practical applications in industries like imaging and data storage (Li, Pang, Wu, & Meng, 2015).
Anticancer Potential
Research has also been conducted on similar compounds for their potential anticancer activities. For example, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising results against certain cancer cell lines, indicating the potential of these compounds in developing new anticancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
properties
Molecular Formula |
C51H48N6O10 |
|---|---|
Molecular Weight |
905 g/mol |
IUPAC Name |
dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate |
InChI |
InChI=1S/C51H48N6O10/c1-64-46(60)36(47(61)65-2)19-11-13-32-21-22-38-37(31-32)51(49(63)54-38)40(45(59)55-25-27-56(28-26-55)50-52-23-12-24-53-50)42-48(62)67-43(34-16-7-4-8-17-34)41(33-14-5-3-6-15-33)57(42)44(51)35-18-9-10-20-39(35)66-30-29-58/h3-10,12,14-18,20-24,31,36,40-44,58H,19,25-30H2,1-2H3,(H,54,63)/t40-,41-,42-,43+,44+,51-/m1/s1 |
InChI Key |
SIAMCPDTZJAYRI-XDWJUNQNSA-N |
Isomeric SMILES |
COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)[C@@]23[C@H]([C@@H]4C(=O)O[C@H]([C@H](N4[C@H]3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCN(CC8)C9=NC=CC=N9)C(=O)OC |
SMILES |
COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)C23C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCN(CC8)C9=NC=CC=N9)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)C23C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCN(CC8)C9=NC=CC=N9)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



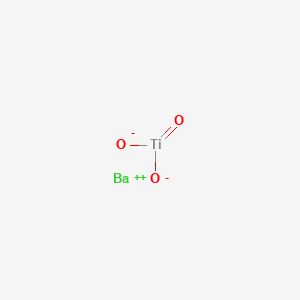
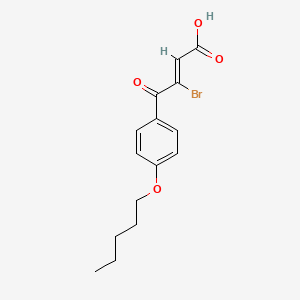
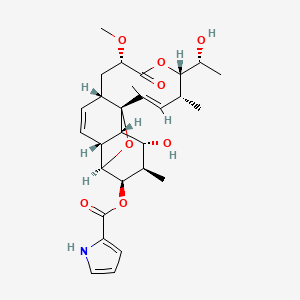



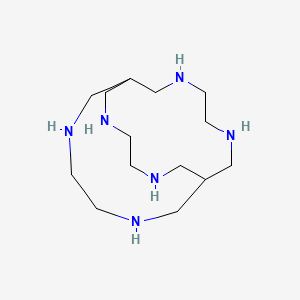
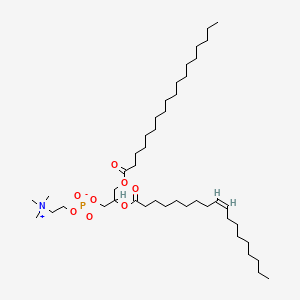
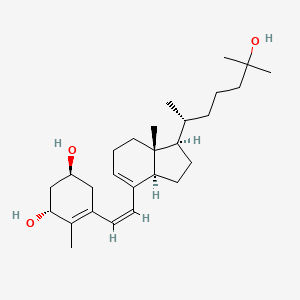

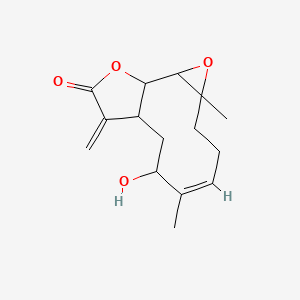
![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
